Product packaging for 1-(3-(Methylthio)phenyl)propan-2-one(Cat. No.:)

1-(3-(Methylthio)phenyl)propan-2-one

Cat. No.: B13613169
M. Wt: 180.27 g/mol
InChI Key: QEILDTHLINQHSY-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Chemistry Research

In contemporary organic chemistry, there is a significant focus on the development of novel molecules that can serve as building blocks for complex chemical syntheses or as pharmacologically active agents. Aryl alkyl ketones are a well-established class of compounds that are pivotal intermediates in the synthesis of numerous pharmaceuticals and fine chemicals. Similarly, thioethers are integral to many biologically active molecules and are recognized for their role in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The combination of these two functionalities in 1-(3-(Methylthio)phenyl)propan-2-one makes it a molecule of considerable interest for synthetic and medicinal chemists.

Historical Overview of Research Pertaining to Aryl Alkyl Ketones and Thioether Compounds

The study of aryl alkyl ketones has a rich history, with the Friedel-Crafts acylation, discovered in 1877, being a cornerstone of their synthesis. wikipedia.org This reaction allows for the attachment of an acyl group to an aromatic ring, a fundamental transformation in organic synthesis. sigmaaldrich.com Over the years, numerous advancements have been made to improve the efficiency and applicability of this reaction, including the use of various Lewis acid catalysts and acylating agents. mdpi.com

The chemistry of thioethers has also been a subject of extensive research. Early methods for their synthesis often involved the reaction of thiols with alkyl halides. More recent research has focused on the development of odorless and more efficient methods, such as the use of xanthates as thiol surrogates and transition-metal-catalyzed cross-coupling reactions. nih.gov These modern synthetic strategies have greatly expanded the accessibility and diversity of thioether-containing compounds. A patent for a related compound, 1-(3'-trifluoromethylthio-phenyl)-2-propanone, highlights its use as an intermediate in the synthesis of anorexigenic agents, suggesting a potential area of application for thioether-containing propanones. google.com

Current Research Trends and Unaddressed Questions Concerning this compound

While specific research on this compound is limited, current trends in organic synthesis point towards several avenues for its investigation. The development of greener and more efficient catalytic methods for the synthesis of aryl alkyl ketones and thioethers is a major focus. For instance, the use of solid acid catalysts for Friedel-Crafts acylation is being explored to replace traditional, more corrosive catalysts. ias.ac.in

The primary unaddressed question surrounding this compound is its own dedicated synthesis and characterization. There is a clear need for the development of a reliable and high-yielding synthetic route to this compound. Furthermore, its physical and chemical properties, as well as its potential biological activities, remain largely unexplored. The lack of comprehensive spectroscopic data, such as detailed NMR and mass spectrometry analysis, hinders a full understanding of its molecular structure and behavior. Future research will undoubtedly focus on elucidating these fundamental aspects and exploring the potential applications of this intriguing molecule. The mass spectra of aromatic thioethers are known to exhibit characteristic fragmentation patterns, including M-SH ions, which could be a key feature in the analysis of this compound. rsc.org

PropertyPredicted Value/Characteristic
Molecular FormulaC10H12OS
Molecular Weight180.27 g/mol
AppearanceExpected to be a liquid or low-melting solid
SolubilityLikely soluble in common organic solvents
Key Spectroscopic Features (Predicted)¹H NMR: Signals for aromatic protons, methylthio protons, methylene (B1212753) protons, and methyl ketone protons. ¹³C NMR: Resonances for aromatic carbons, carbonyl carbon, and aliphatic carbons. Mass Spec: Molecular ion peak and characteristic fragmentation patterns for thioethers.
Research AreaKey FocusPotential Application
Synthetic ChemistryDevelopment of efficient and green synthetic routes.Intermediate for fine chemicals and pharmaceuticals.
Medicinal ChemistryInvestigation of potential biological activities.Development of new therapeutic agents.
Materials ScienceExploration as a building block for functional materials.Creation of novel polymers or organic materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12OS B13613169 1-(3-(Methylthio)phenyl)propan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

1-(3-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H12OS/c1-8(11)6-9-4-3-5-10(7-9)12-2/h3-5,7H,6H2,1-2H3

InChI Key

QEILDTHLINQHSY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CC=C1)SC

Origin of Product

United States

Synthetic Methodologies for 1 3 Methylthio Phenyl Propan 2 One

Retrosynthetic Analysis and Strategic Disconnections for 1-(3-(Methylthio)phenyl)propan-2-one

Retrosynthetic analysis provides a logical framework for devising synthetic routes by systematically deconstructing the target molecule into simpler, commercially available starting materials. For this compound, two primary strategic disconnections are considered, focusing on the formation of the key carbon-carbon and carbon-sulfur bonds.

The first and most intuitive disconnection breaks the bond between the aromatic ring and the propan-2-one side chain (C-C bond disconnection). This leads to two potential synthons: a (3-(methylthio)phenyl)methyl synthon and an acetyl synthon. The corresponding synthetic equivalents would be a 3-(methylthio)benzyl halide or tosylate and an acetylide equivalent or an acetaldehyde (B116499) enolate.

Alternatively, a disconnection of the carbon-sulfur bond (C-S bond disconnection) can be envisioned. This approach suggests a 3-substituted phenylpropan-2-one precursor, where the substituent is a suitable leaving group (e.g., a halogen), and a methylthiolate source. This strategy allows for the introduction of the thioether functionality at a later stage of the synthesis.

Classical Synthetic Routes to this compound

Classical synthetic methods offer robust and well-established pathways to construct the target molecule. These can be broadly categorized into approaches that form the ketone functionality and those that establish the thioether bond.

Ketone Formation Approaches (e.g., Friedel-Crafts Acylation, Grignard Reactions, Nef Reaction)

Friedel-Crafts Acylation: This powerful method for forming aryl ketones involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. In the context of synthesizing this compound, thioanisole (B89551) (methyl phenyl sulfide) could be acylated with propionyl chloride or propionic anhydride. However, a significant challenge in the Friedel-Crafts acylation of thioanisole is regioselectivity. The methylthio group is an ortho-, para-directing group due to the electron-donating resonance effect of the sulfur atom. Therefore, the primary products of this reaction would be the 2-(methylthio)- and 4-(methylthio)- isomers, with the meta-substituted product being a minor component, if formed at all. Achieving meta-selectivity would likely require a more complex, multi-step strategy, potentially involving a directing group that can be later removed or modified.

Grignard Reactions: Grignard reagents are versatile nucleophiles for carbon-carbon bond formation. A plausible Grignard-based synthesis of this compound could involve the reaction of a 3-(methylthio)benzylmagnesium halide with a suitable electrophile like acetaldehyde. The resulting secondary alcohol would then need to be oxidized to the desired ketone. This approach offers good control over the connectivity of the carbon skeleton.

Nef Reaction: The Nef reaction provides a method for converting a primary or secondary nitroalkane into an aldehyde or ketone, respectively, through hydrolysis of its corresponding nitronate salt. springernature.commagtech.com.cnwikipedia.org A potential application of the Nef reaction for the synthesis of this compound would involve the preparation of 1-(3-(methylthio)phenyl)-2-nitropropane. This nitroalkane could then be converted to the target ketone under acidic conditions. This method can be particularly useful when the corresponding nitroalkane is readily accessible.

Ketone Formation Approach Starting Materials Key Transformation Potential Challenges
Friedel-Crafts AcylationThioanisole, Propionyl Chloride/AnhydrideElectrophilic aromatic substitutionPoor regioselectivity (ortho/para directing)
Grignard Reaction3-(Methylthio)benzyl halide, AcetaldehydeNucleophilic addition followed by oxidationMulti-step process
Nef Reaction1-(3-(Methylthio)phenyl)-2-nitropropaneHydrolysis of a nitronate saltAvailability of the nitroalkane precursor

Thioether Bond Formation Strategies (e.g., Nucleophilic Aromatic Substitution with Thiolates, Ullmann-type Coupling)

Nucleophilic Aromatic Substitution (SNAr) with Thiolates: This strategy involves the displacement of a leaving group on an aromatic ring by a nucleophilic thiolate. For the synthesis of this compound, a suitable precursor would be a 1-(3-halophenyl)propan-2-one (e.g., where the halogen is fluorine or chlorine). The reaction of this precursor with a methylthiolate source, such as sodium thiomethoxide, would yield the desired product. A critical requirement for a successful SNAr reaction is the presence of an electron-withdrawing group ortho or para to the leaving group to activate the ring towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com In the case of 1-(3-halophenyl)propan-2-one, the propan-2-one group is a meta-directing deactivator, which does not effectively activate the meta-position for SNAr. Therefore, this approach is likely to be challenging under standard SNAr conditions.

Ullmann-type Coupling: The Ullmann condensation is a copper-catalyzed reaction that can be used to form carbon-sulfur bonds. magtech.com.cnwikipedia.org This reaction typically involves the coupling of an aryl halide with a thiol in the presence of a copper catalyst and a base. A potential application for the synthesis of our target molecule would be the reaction of 1-(3-iodophenyl)propan-2-one (B15072873) with methanethiol (B179389) or its corresponding salt, catalyzed by a copper(I) species. While traditional Ullmann conditions often require high temperatures, modern modifications with various ligands can facilitate the reaction under milder conditions. This method can be a viable alternative to SNAr, especially for less activated aryl halides.

Thioether Formation Strategy Starting Materials Key Transformation Potential Challenges
Nucleophilic Aromatic Substitution1-(3-Halophenyl)propan-2-one, Sodium ThiomethoxideAddition-elimination mechanismLack of activation at the meta position
Ullmann-type Coupling1-(3-Iodophenyl)propan-2-one, MethanethiolCopper-catalyzed cross-couplingPotentially harsh reaction conditions

Modern Catalytic Approaches in the Synthesis of this compound

Modern catalytic methods have revolutionized organic synthesis, offering milder reaction conditions, higher selectivity, and broader functional group tolerance compared to many classical methods.

Transition Metal-Catalyzed Cross-Coupling Reactions for C-S and C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. For the formation of the C-S bond in this compound, a palladium-catalyzed reaction between 1-(3-bromophenyl)propan-2-one (B130137) and a suitable sulfur source, such as methyl mercaptan or a thiomethylating agent, could be employed. Various palladium catalysts and ligands have been developed to facilitate such C-S bond formations with high efficiency. A three-component cross-coupling strategy using masked inorganic sulfur and dimethyl carbonate has been reported for the thiomethylation of aryl chlorides, which could potentially be adapted for this synthesis. nih.govfigshare.com

For C-C bond formation, a Suzuki or Negishi coupling could be envisioned. For instance, a coupling reaction between a 3-(methylthio)phenylboronic acid or a 3-(methylthio)phenylzinc halide and a suitable three-carbon building block containing a ketone or a masked ketone functionality could be a viable route.

Chemo- and Regioselective Synthesis Utilizing Advanced Catalysis

Achieving the desired meta-substitution pattern can be a significant challenge. Advanced catalytic systems can offer solutions for chemo- and regioselective transformations. For instance, directed C-H activation methodologies could potentially be employed to introduce the propan-2-one side chain at the meta position of thioanisole, although this would require a specifically designed directing group.

Furthermore, chemo- and regioselective catalytic methods can be applied to differentiate between multiple reactive sites in a molecule. In a precursor containing both a halide and another functional group, a catalyst system could be chosen to selectively promote the C-S bond formation without affecting the other parts of the molecule. The development of new catalysts and reaction conditions continues to expand the toolkit for the precise and efficient synthesis of complex molecules like this compound.

Modern Catalytic Approach Starting Materials Key Transformation Advantages
Palladium-Catalyzed C-S Coupling1-(3-Bromophenyl)propan-2-one, Methyl MercaptanOxidative addition, transmetalation, reductive eliminationMild conditions, high functional group tolerance
Palladium-Catalyzed C-C Coupling3-(Methylthio)phenylboronic acid, Halogenated propanone derivativeSuzuki or Negishi couplingVersatile for C-C bond formation
Directed C-H ActivationThioanisole with a directing group, Propanone sourceCatalyst-directed C-H functionalizationHigh regioselectivity

Sustainable and Green Chemistry Principles in the Synthesis of this compound

The application of sustainable and green chemistry principles to the synthesis of this compound is contingent on the existence of established synthetic routes. As no specific methods are documented, a discussion of their environmental impact is purely theoretical.

However, any prospective synthesis could be evaluated against the twelve principles of green chemistry. A green synthesis for this compound would ideally:

Prevent Waste: Choose reactions with high atom economy that generate minimal byproducts.

Use Safer Solvents and Auxiliaries: Employ water, supercritical fluids, or biodegradable solvents instead of hazardous organic solvents like chlorinated hydrocarbons.

Increase Energy Efficiency: Utilize catalytic reactions that proceed under mild conditions (ambient temperature and pressure) to reduce energy consumption.

Use Catalysts: Employ recyclable catalysts, such as heterogeneous catalysts or biocatalysts, over stoichiometric reagents to minimize waste and improve efficiency. For instance, a potential Friedel-Crafts acylation could be made greener by using solid acid catalysts instead of traditional Lewis acids that generate significant waste.

Use Renewable Feedstocks: Start from raw materials derived from renewable sources, although this is often challenging for complex aromatic compounds.

For example, a hypothetical greener pathway might involve the catalytic acylation of thioanisole. The choice of acylating agent and catalyst would be critical. Using a less hazardous acylating agent than an acid chloride and a reusable solid acid catalyst would align with green chemistry principles. Another approach, the oxidation of 3-(methylthio)phenylpropene, could be made more sustainable by using a catalytic oxidant with a benign co-oxidant like hydrogen peroxide or molecular oxygen, avoiding heavy metal oxidants.

Comparative Analysis of Synthetic Efficiencies, Yields, and Scalability of Different Methodologies

A comparative analysis of synthetic methodologies for this compound cannot be conducted due to the absence of published methods. Such an analysis would require data from different synthetic approaches to compare their effectiveness.

A proper comparative analysis would typically involve the following metrics:

Chemical Yield (%): The amount of product obtained relative to the theoretical maximum.

Atom Economy (%): The efficiency of a reaction in converting reactant atoms to the desired product.

E-Factor (Environmental Factor): The mass ratio of waste to the desired product. A lower E-factor signifies a greener process.

Process Mass Intensity (PMI): The ratio of the total mass of materials (raw materials, solvents, reagents, process water) used to the mass of the final product.

Scalability: The feasibility of adapting the synthesis from a laboratory scale to an industrial scale, considering factors like safety, cost of reagents, reaction conditions, and ease of purification.

The table below illustrates how such a comparison would be structured if data were available for hypothetical synthetic routes.

Hypothetical Comparative Analysis of Synthetic Routes

Methodology Key Reagents Catalyst Solvent Yield (%) Atom Economy (%) Scalability Issues
Route A: Friedel-Crafts Acylation Thioanisole, Acyl Halide AlCl₃ (Stoichiometric) Dichloromethane Data N/A Data N/A High waste (AlCl₃), use of hazardous solvent.
Route B: Catalytic Oxidation 3-(methylthio)phenylpropene, H₂O₂ Transition Metal Catalyst Methanol Data N/A Data N/A Catalyst recovery, potential for over-oxidation.

| Route C: Biocatalytic Approach | Specific Precursor | Enzyme | Aqueous Buffer | Data N/A | Data N/A | Enzyme stability and cost, substrate specificity. |

Without experimental data from peer-reviewed sources or patents detailing the synthesis of this compound, any discussion on efficiency, yields, and scalability remains speculative.

Chemical Reactivity and Transformation of 1 3 Methylthio Phenyl Propan 2 One

Reactions at the Ketone Functionality of 1-(3-(Methylthio)phenyl)propan-2-one

The ketone group is a primary site of reactivity in this compound, undergoing a variety of transformations typical of carbonyl compounds.

Nucleophilic Addition Reactions

The electrophilic carbon of the carbonyl group is susceptible to attack by nucleophiles. This fundamental reaction can lead to the formation of various functional groups.

Alcohol Formation: The addition of organometallic reagents, such as Grignard reagents (e.g., methylmagnesium bromide) or organolithium compounds, to the carbonyl carbon results in the formation of a tertiary alcohol after an acidic workup. Similarly, reduction with hydride reagents leads to secondary alcohols.

Amine Condensation: Primary amines react with the ketone to form imines, while secondary amines yield enamines. These reactions typically require acid catalysis and the removal of water to drive the equilibrium toward the product.

Cyanohydrin Formation: The addition of a cyanide ion (from a source like HCN or NaCN) to the carbonyl group yields a cyanohydrin. This reaction is significant as it introduces a new carbon-carbon bond and a hydroxyl group simultaneously.

NucleophileReagent ExampleProduct Type
Carbon NucleophileCH₃MgBrTertiary Alcohol
Nitrogen NucleophileR-NH₂Imine
Nitrogen NucleophileR₂NHEnamine
CyanideNaCN/H⁺Cyanohydrin

Alpha-Carbon Reactivity and Functionalization

The protons on the carbon atoms adjacent to the carbonyl group (alpha-carbons) are acidic and can be removed by a base to form a resonance-stabilized enolate ion. This enolate is a powerful nucleophile and can participate in several important carbon-carbon bond-forming reactions.

Aldol (B89426) Condensation: In the presence of a base, the enolate of this compound can react with another molecule of the same ketone in a self-aldol condensation. More synthetically useful are crossed aldol condensations, where the enolate reacts with a different carbonyl compound that cannot enolize, such as benzaldehyde, to produce a specific β-hydroxy ketone, which can then be dehydrated to an α,β-unsaturated ketone.

Alkylation of Enolates: The enolate can also act as a nucleophile in an SN2 reaction with an alkyl halide, such as methyl iodide, to form a new carbon-carbon bond at the alpha-position. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often employed to ensure complete enolate formation.

ReactionReagent(s)Product Type
Aldol CondensationBase (e.g., NaOH)β-Hydroxy Ketone
Alkylation1. LDA2. Alkyl Halide (e.g., CH₃I)α-Alkylated Ketone

Reduction Pathways of the Ketone

The ketone functionality can be reduced to either a secondary alcohol or a methylene (B1212753) group, depending on the reducing agent and reaction conditions.

Catalytic Hydrogenation: In the presence of a metal catalyst such as palladium, platinum, or nickel, and a source of hydrogen gas, the ketone can be reduced to the corresponding secondary alcohol, 1-(3-(methylthio)phenyl)propan-2-ol.

Hydride Reductions: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for the reduction of the ketone to the secondary alcohol. LiAlH₄ is a more powerful reducing agent than NaBH₄.

Complete Reduction to Methylene Group: The Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) can be employed to completely remove the carbonyl oxygen, yielding 1-(3-(methylthio)phenyl)propane.

Reduction TypeReagent(s)Product
Catalytic HydrogenationH₂, Pd/C1-(3-(methylthio)phenyl)propan-2-ol
Hydride ReductionNaBH₄ or LiAlH₄1-(3-(methylthio)phenyl)propan-2-ol
Clemmensen ReductionZn(Hg), HCl1-(3-(methylthio)phenyl)propane
Wolff-Kishner ReductionH₂NNH₂, KOH1-(3-(methylthio)phenyl)propane

Oxidation Reactions of the Ketone

The ketone can undergo oxidative cleavage in the Baeyer-Villiger oxidation. In this reaction, a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), is used to convert the ketone into an ester. The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. In the case of this compound, the 3-(methylthio)benzyl group has a higher migratory aptitude than the methyl group, leading to the formation of 3-(methylthio)benzyl acetate. nih.govresearchgate.net

Reactivity of the Aromatic Ring of this compound

The aromatic ring of this compound can undergo electrophilic aromatic substitution, with the position of substitution being influenced by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution Patterns and Regioselectivity Directing Effects

The two substituents on the benzene (B151609) ring, the methylthio (-SCH₃) group and the propan-2-one side chain, influence the position of incoming electrophiles.

Methylthio Group (-SCH₃): The sulfur atom has lone pairs of electrons that can be donated to the aromatic ring through resonance, making it an activating group and an ortho-, para-director.

Propan-2-one Group (-CH₂C(O)CH₃): This group is generally considered to be weakly deactivating due to the electron-withdrawing nature of the carbonyl group. As a deactivating group, it would direct incoming electrophiles to the meta position relative to itself.

PositionRelation to -SCH₃Relation to -CH₂C(O)CH₃Expected Reactivity
C2orthometaModerately favored
C4paraorthoHighly favored
C5metaparaDisfavored
C6orthoorthoHighly favored

Metalation and Subsequent Cross-Coupling Reactions at the Aromatic Core

The aromatic core of this compound can be functionalized through Directed ortho-Metalation (DoM), a powerful strategy for regioselective C-H activation. wikipedia.orgbaranlab.org In this process, a heteroatom-containing substituent on an aromatic ring directs a strong organolithium base to deprotonate a specific ortho position, forming an aryllithium intermediate. This intermediate can then be trapped by various electrophiles to introduce new functional groups.

In the case of this compound, the methylthio (-SMe) group can act as a Directed Metalation Group (DMG). organic-chemistry.org Although considered a moderate DMG, it can direct lithiation to the positions ortho to itself (C2 and C4). Deprotonation with a strong base like n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), is expected to preferentially occur at the C2 position due to lesser steric hindrance compared to the C4 position. The ketone's α-protons are also acidic, but conditions can often be tuned to favor aromatic deprotonation over enolization.

Once the aryllithium intermediate is formed, it serves as a potent nucleophile for reaction with a wide range of electrophiles. This two-step sequence allows for the precise introduction of substituents onto the aromatic ring.

Following the introduction of a suitable functional group, such as a halide or a boronic ester, the aromatic core can undergo transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-heteroatom bond formation.

Suzuki-Miyaura Coupling: If the lithiated intermediate is quenched with a trialkyl borate (B1201080) (e.g., B(OiPr)₃) followed by acidic workup, a boronic acid is formed. Alternatively, reaction with an organohalide (formed by quenching the lithiated species with a halogen source like I₂ or Br₂) allows it to participate as the halide partner. This derivative can then be coupled with various organoboron compounds in the presence of a palladium catalyst. rsc.orgnih.gov The Suzuki reaction is known for its broad functional group tolerance. mdpi.comnih.gov

Heck-Mizoroki Reaction: An aryl halide derivative of this compound can react with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond, yielding a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for the vinylation of aryl halides. nih.govnih.govlibretexts.org

Table 1: Illustrative Cross-Coupling Reactions of Functionalized this compound Derivatives
Reaction TypeAryl SubstrateCoupling PartnerTypical CatalystPotential Product
Suzuki-Miyaura2-Bromo-1-(3-(methylthio)phenyl)propan-2-onePhenylboronic acidPd(PPh₃)₄1-(2-Phenyl-3-(methylthio)phenyl)propan-2-one
Heck-Mizoroki2-Iodo-1-(3-(methylthio)phenyl)propan-2-oneStyrenePd(OAc)₂1-(2-Styryl-3-(methylthio)phenyl)propan-2-one

Transformations Involving the Methylthio Group of this compound

The sulfur atom of the methylthio group is a key site of reactivity, primarily through oxidation to higher oxidation states or by activation to facilitate its displacement.

The thioether moiety can be readily oxidized to a sulfoxide (B87167) and subsequently to a sulfone. This transformation is one of the most common reactions of sulfides. researchgate.net The reaction's outcome can be controlled by the choice of oxidant and the reaction conditions, particularly the stoichiometry of the oxidizing agent. organic-chemistry.orgrsc.org

Selective Oxidation to Sulfoxide: Using one equivalent of a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) or sodium periodate (B1199274) (NaIO₄), allows for the selective conversion of the sulfide (B99878) to the corresponding sulfoxide, 1-(3-(methylsulfinyl)phenyl)propan-2-one. This introduces a chiral center at the sulfur atom.

Oxidation to Sulfone: Employing a stronger oxidant or an excess (two or more equivalents) of common oxidants like meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (B1194676) (Oxone®) leads to the formation of the sulfone, 1-(3-(methylsulfonyl)phenyl)propan-2-one (B8674288). chemrxiv.orgccsenet.orgresearchgate.net

The presence of the ketone group is generally compatible with these mild oxidation conditions. mdpi.com

Table 2: Reagents for the Oxidation of the Methylthio Group
Oxidizing AgentTypical Stoichiometry (Equivalents)Primary ProductReference Compound
Hydrogen Peroxide (H₂O₂)~1.1Sulfoxide1-(3-(Methylsulfinyl)phenyl)propan-2-one
meta-Chloroperoxybenzoic acid (m-CPBA)~1.1Sulfoxide1-(3-(Methylsulfinyl)phenyl)propan-2-one
meta-Chloroperoxybenzoic acid (m-CPBA)>2.2Sulfone1-(3-(Methylsulfonyl)phenyl)propan-2-one
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)>2.0Sulfone1-(3-(Methylsulfonyl)phenyl)propan-2-one

The methylthio group is a poor leaving group for nucleophilic aromatic substitution (SₙAr). However, upon activation, it can be displaced by a variety of nucleophiles. Activation is typically achieved by converting the thioether into a better leaving group.

Oxidation to the corresponding methylsulfinyl (-S(O)Me) or, more effectively, the methylsulfonyl (-SO₂Me) group transforms it into an excellent nucleofuge. nih.gov The resulting 1-(3-(methylsulfonyl)phenyl)propan-2-one can then undergo SₙAr reactions. For an SₙAr reaction to proceed efficiently, the aromatic ring usually requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.comnih.gov In this molecule, the propan-2-one substituent is in the meta position, providing only moderate inductive electron-withdrawing activation. Nevertheless, under forcing conditions or with very strong nucleophiles, displacement of the methylsulfonyl group by nucleophiles such as alkoxides, amines, or thiolates could be achieved.

An alternative activation method involves alkylation of the sulfur atom with an alkylating agent (e.g., methyl iodide) to form a sulfonium (B1226848) salt. This positively charged group is an excellent leaving group, facilitating nucleophilic displacement.

Multi-Component Reactions and Cascade Transformations Utilizing this compound

The distinct functional groups in this compound make it a potential substrate for multi-component reactions (MCRs) and cascade transformations, which allow for the rapid construction of complex molecular architectures from simple starting materials. chemistryforsustainability.org

Multi-Component Reactions: MCRs involve the combination of three or more reactants in a single synthetic operation to form a product that incorporates portions of all starting materials. nih.gov The ketone functionality of this compound is a common participant in many named MCRs. For instance, it could serve as the carbonyl component in a Biginelli, Hantzsch, or Ugi reaction. A hypothetical three-component reaction could involve this compound, an amine, and a cyanide source (Strecker reaction) to generate an α-amino nitrile, a precursor to amino acids.

Cascade Transformations: Cascade reactions (or domino reactions) are processes where multiple bonds are formed in sequence without isolating intermediates. nih.govnih.gov An initial reaction at one of the functional groups of this compound could trigger a series of subsequent intramolecular transformations. For example, a directed ortho-metalation at the C2 position followed by quenching with an electrophile containing a second reactive site could initiate an intramolecular cyclization. Another possibility involves an initial intermolecular reaction at the ketone (e.g., an aldol or Knoevenagel condensation) which then positions a reactive group in proximity to the methylthio group or another part of the aromatic ring, enabling a subsequent cyclization or rearrangement step. mdpi.com

Mechanistic and Computational Studies of 1 3 Methylthio Phenyl Propan 2 One

Elucidation of Reaction Mechanisms in Synthetic Transformations

To date, specific studies detailing the reaction mechanisms for synthetic transformations involving 1-(3-(methylthio)phenyl)propan-2-one are not present in the accessible scientific literature. Elucidating these mechanisms would require dedicated experimental and computational work. Such research would typically involve:

Kinetic Studies: Measuring reaction rates under various conditions (temperature, concentration, catalyst) to determine the rate law and activation parameters.

Isotope Labeling: Using isotopes to track the movement of atoms throughout a reaction, providing direct insight into bond-breaking and bond-forming steps.

Intermediate Trapping: Designing experiments to isolate or detect transient intermediates, confirming their role in the proposed reaction pathway.

Without such dedicated studies, any discussion of the reaction mechanisms for this specific compound would be purely speculative and fall outside the bounds of established scientific findings.

Quantum Chemical Calculations on this compound and its Reaction Intermediates

Quantum chemical calculations are powerful tools for understanding molecular properties. However, published data from these types of calculations for this compound are scarce. A thorough computational investigation would be required to provide the following insights.

Electronic Structure Analysis and Molecular Orbitals

A detailed analysis of the electronic structure would involve calculating the distribution of electrons within the molecule to understand its reactivity. This includes identifying the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for predicting how the molecule will interact with other reagents. For instance, the HOMO location indicates sites susceptible to electrophilic attack, while the LUMO location indicates sites prone to nucleophilic attack.

Conformational Analysis and Energy Landscapes

The flexible propanone side chain and its orientation relative to the methylthiophenyl ring mean that this compound can exist in multiple conformations. A comprehensive conformational analysis would involve computational scanning of the potential energy surface to identify stable conformers and the energy barriers between them. This information is critical as the reactivity and spectroscopic properties of a molecule can be highly dependent on its three-dimensional shape.

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations can predict spectroscopic data, such as NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR). These theoretical predictions are invaluable for confirming the structure of a synthesized compound and for interpreting experimental spectra. For this compound, such predictive studies would help in assigning specific signals to the various protons and carbons in the molecule, but this research has not been published.

Reaction Pathway Modeling and Transition State Theory

Transition State Theory (TST) is a fundamental concept used to understand and calculate the rates of chemical reactions. wikipedia.org Applying TST to transformations of this compound would involve computationally modeling the entire reaction pathway from reactants to products. rutgers.edu This process includes:

Locating Transition States: Identifying the highest energy point along the reaction coordinate, known as the transition state structure.

Calculating Activation Energies: Determining the energy difference between the reactants and the transition state, which is a key factor controlling the reaction rate. scilit.com

Such modeling provides a molecular-level picture of how a reaction occurs, but requires intensive computational resources and has not been specifically applied to this compound in published literature.

Structure-Reactivity Relationships and Substituent Effects

Understanding the structure-reactivity relationships for derivatives of this compound would involve systematically modifying its structure and observing the effect on its reactivity. For example, changing the position or nature of the substituent on the phenyl ring could significantly alter the electronic properties and, consequently, the chemical behavior of the ketone. rsc.org The methylthio (-SCH₃) group at the meta position has specific electronic effects (both inductive and resonance) that influence the reactivity of the aromatic ring and the propanone side chain. A quantitative study, potentially using Hammett plots, would be necessary to correlate these substituent effects with reaction rates. However, a body of research dedicated to the derivatized systems of this compound does not currently exist.

Role of 1 3 Methylthio Phenyl Propan 2 One As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules (e.g., Heterocycles, Natural Product Analogs, Polyaromatic Systems)

Theoretically, 1-(3-(Methylthio)phenyl)propan-2-one could serve as a versatile precursor for a variety of complex organic molecules. The ketone functionality allows for a range of classical carbonyl chemistry reactions, while the aromatic ring and the methylthio group offer sites for further functionalization.

For instance, the propan-2-one side chain could participate in condensation reactions to form heterocyclic structures. Reaction with hydrazines could yield pyrazoles, while reaction with hydroxylamine (B1172632) could lead to isoxazoles. The synthesis of various heterocycles often involves the cyclization of intermediates derived from ketone precursors. researchgate.netmdpi.com

While no direct synthesis of natural product analogs using this compound has been reported, its structural components are present in various biologically active molecules. The phenylpropanoid backbone is a common feature in many natural products. msu.edu

The synthesis of polyaromatic systems could potentially be achieved through multi-step sequences involving this compound, although no specific examples are documented.

Building Block for the Development of Advanced Materials and Polymers (e.g., monomers for conductive polymers, photochromic materials)

The development of advanced materials often relies on building blocks with specific electronic and photophysical properties. While there is no direct evidence of this compound being used for this purpose, its constituent parts suggest theoretical possibilities.

The sulfur atom in the methylthio group could, in principle, be incorporated into the backbone of conductive polymers, such as polythiophenes, although this would require significant chemical modification. imp.kiev.uaresearchgate.net

The concept of photochromic materials, which change color upon exposure to light, is an active area of research. nih.govrsc.orgnih.gov The development of novel photochromic molecules often involves the synthesis of complex organic structures. researchgate.netgoogle.com While there is no indication that this compound itself is photochromic, it could potentially be a starting material for the synthesis of more complex photoactive systems.

Utilization in the Synthesis of Ligands and Catalysts for Organic Reactions

The synthesis of ligands for catalysis often involves the incorporation of heteroatoms that can coordinate to metal centers. The methylthio group of this compound contains a sulfur atom which could potentially act as a coordination site. Through further chemical transformations, it is conceivable that this compound could be elaborated into a bidentate or multidentate ligand. For example, modification of the ketone group to introduce another donor atom could lead to a chelating ligand suitable for complexing with transition metals. biointerfaceresearch.comscilit.com

However, the scientific literature does not currently contain examples of ligands or catalysts synthesized from this specific starting material.

Stereoselective Transformations Utilizing this compound as a Chiral Auxiliary Precursor or Scaffold Component

Chiral auxiliaries are crucial tools in asymmetric synthesis, enabling the control of stereochemistry during a reaction. wikipedia.orgsigmaaldrich.com These auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the formation of a specific stereoisomer. nih.govtcichemicals.com

For this compound to be used as a chiral auxiliary precursor, it would first need to be resolved into its enantiomers or be chemically modified with a chiral reagent to introduce a stereocenter. The resulting chiral molecule could then potentially be used to direct stereoselective reactions. masterorganicchemistry.com For example, reduction of the ketone to a hydroxyl group would create a chiral center.

There are no documented instances of this compound being used as a chiral auxiliary precursor or as a scaffold component in stereoselective transformations in the current body of scientific literature. The potential for such applications remains a subject for future investigation.

Advanced Analytical Methodologies for Research and Characterization of 1 3 Methylthio Phenyl Propan 2 One

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the initial identification and detailed structural analysis of 1-(3-(methylthio)phenyl)propan-2-one. Methods such as two-dimensional (2D) Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide orthogonal data sets that, when combined, offer a complete picture of the molecule's atomic connectivity and composition.

While one-dimensional (1D) NMR provides initial information on the chemical environment of protons (¹H) and carbons (¹³C), 2D NMR experiments are essential for mapping the intricate network of scalar couplings between nuclei. For this compound, a combination of experiments like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

¹H-¹H COSY would reveal proton-proton couplings within the same spin system. Key expected correlations would be observed between the aromatic protons on the phenyl ring, allowing for their unambiguous assignment.

HSQC correlates directly bonded proton and carbon atoms, providing a definitive assignment for each carbon atom bearing protons (CH, CH₂, CH₃).

Based on established substituent effects and data from analogous structures, a predicted NMR data set for this compound in a standard solvent like CDCl₃ is presented below.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
1'3.65 (s, 2H)51.0C2', C1, C2, C6
2'-206.5-
3'2.15 (s, 3H)29.5C2'
S-CH₃2.48 (s, 3H)15.5C3
1-138.0-
27.10 (d, J=7.6 Hz)126.0C4, C6, C1'
3-139.0-
47.05 (t, J=7.6 Hz)125.5C2, C6
57.25 (t, J=7.6 Hz)129.0C1, C3
67.15 (s)123.0C2, C4, C1'

HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the determination of the elemental formula. For this compound (C₁₀H₁₂OS), the expected exact mass would be calculated and compared to the experimental value, typically with an error of less than 5 ppm.

Electron Ionization (EI) is a common technique that causes extensive fragmentation, providing a molecular fingerprint that aids in structural elucidation. The fragmentation pattern can be predicted based on the stability of the resulting carbocations and neutral losses. Key fragmentation pathways for this molecule would likely include:

Alpha-cleavage adjacent to the carbonyl group, leading to the loss of a methyl radical (•CH₃) or the formation of an acetyl cation (CH₃CO⁺, m/z 43).

Benzylic cleavage to form the stable 3-(methylthio)benzyl cation (m/z 137) or the tropylium (B1234903) ion (m/z 91) after rearrangement.

McLafferty rearrangement , if sterically feasible, though less likely for this specific structure.

Cleavage at the thioether bond , potentially leading to the loss of •SCH₃ or other sulfur-containing fragments.

Table 2: Predicted High-Resolution Mass Spectrometry Fragments for this compound

Proposed Fragment IonFormulaPredicted Exact Mass (m/z)Origin
[M]⁺•C₁₀H₁₂OS⁺•180.0609Molecular Ion
[M - •CH₃]⁺C₉H₉OS⁺165.0374Loss of acetyl methyl
[M - CH₃CO]⁺C₈H₉S⁺137.0425Benzylic cation
[C₇H₇]⁺C₇H₇⁺91.0548Tropylium ion
[CH₃CO]⁺C₂H₃O⁺43.0184Acetyl cation

Advanced Chromatographic Methods for Purity Assessment, Separation, and Quantification

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, as well as for quantifying its concentration in research samples.

For obtaining high-purity samples of this compound for further studies, preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate milligram-to-gram quantities of material. A typical method would involve a reverse-phase column (e.g., C18), which separates compounds based on hydrophobicity. The mobile phase would likely be a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, allowing for the efficient elution of the target compound while retaining more nonpolar impurities and eluting polar ones more quickly.

Table 3: Exemplary Preparative HPLC Parameters

ParameterCondition
ColumnC18, 10 µm particle size, 250 x 21.2 mm
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient30% B to 95% B over 20 minutes
Flow Rate20 mL/min
DetectionUV at 254 nm
Injection Volume500 µL

GC-MS is a powerful technique for assessing the purity of volatile and thermally stable compounds. This compound is sufficiently volatile for GC analysis. The sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer for identification. This method is highly sensitive for detecting trace impurities. While the ketone functionality is generally stable, derivatization (e.g., to form an oxime) could be considered if issues with thermal degradation or peak tailing are observed, as this can improve chromatographic performance.

X-ray Crystallography Studies of Crystalline Derivatives or Co-crystals

X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal, revealing precise bond lengths, bond angles, and stereochemistry. Since this compound is likely an oil or low-melting solid at ambient temperature, obtaining suitable single crystals of the parent compound can be challenging. A common strategy is to synthesize a crystalline derivative. The ketone functional group provides a convenient handle for derivatization to form stable, crystalline solids such as hydrazones, oximes, or semicarbazones.

Once a suitable crystal is obtained and analyzed, the resulting data provides an unambiguous three-dimensional structure. This can confirm the connectivity established by NMR and MS and provide valuable insight into the molecule's conformation and intermolecular interactions in the solid state.

Table 4: Structural Parameters Obtainable from X-ray Crystallography

Parameter TypeInformation Gained
Unit Cell DimensionsCrystal system, lattice parameters (a, b, c, α, β, γ)
Bond LengthsPrecise distances between bonded atoms (e.g., C=O, C-S, C-C)
Bond AnglesAngles between three connected atoms (e.g., C-C-C in the propane (B168953) chain)
Torsion AnglesConformation of the molecule (e.g., orientation of the phenyl ring relative to the side chain)
Intermolecular InteractionsDetails of hydrogen bonding, π-stacking, and other non-covalent forces in the crystal lattice

Electrochemical Methods for the Analysis of Redox Behavior

Electrochemical methods, such as cyclic voltammetry (CV), can be used to investigate the redox properties of a molecule, providing information on its oxidation and reduction potentials. For this compound, the thioether (sulfide) group is the most likely site for electrochemical activity. researchgate.netrsc.org Thioethers can be oxidized to sulfoxides and subsequently to sulfones, often via a radical cation intermediate. rsc.org

A CV experiment would involve scanning the potential of a working electrode in a solution containing the compound and a supporting electrolyte. The resulting voltammogram would show peaks corresponding to oxidation or reduction events. The potential at which these peaks occur provides thermodynamic information about the redox process. The shape and scan-rate dependence of the peaks can also offer kinetic insights into the stability of the generated intermediates, such as the sulfur radical cation. rsc.org Studying derivatives where substituents on the phenyl ring are varied could further elucidate structure-activity relationships regarding the molecule's redox behavior.

Table 5: Expected Electrochemical Data from Cyclic Voltammetry

Electrochemical EventExpected Potential Range (vs. Ag/AgCl)ProcessInformation Obtained
First Oxidation (Epa1)+1.0 to +1.5 VS → S⁺• (Thioether to radical cation)Ease of oxidation, stability of radical cation
Second Oxidation (Epa2)> +1.5 VFurther oxidation (e.g., to sulfoxide)Potential for over-oxidation
Reduction (Epc)< -1.5 VReduction of carbonyl groupEase of reduction

Derivatives and Analogs of 1 3 Methylthio Phenyl Propan 2 One

Systematic Modification of the Aromatic Ring Substituents

Systematic modification of the substituents on the aromatic ring of 1-(3-(methylthio)phenyl)propan-2-one allows for a fine-tuning of its electronic and steric properties. The introduction of various functional groups can significantly influence the reactivity of the entire molecule.

Research has documented the synthesis of several analogs with different substitution patterns on the phenyl ring. For instance, the introduction of a chloro group at the 2-position, affording 1-(3-chloro-2-(methylthio)phenyl)propan-2-one, alters the electronic nature of the aromatic ring through the inductive effect of the halogen. Similarly, an ethoxy group has been introduced at the 3-position to yield 1-(3-ethoxy-2-(methylthio)phenyl)propan-2-one.

The following table summarizes some of the reported derivatives with modifications on the aromatic ring:

Derivative NameAromatic Ring Substituent(s)Reference
1-(3-Chloro-2-(methylthio)phenyl)propan-2-one2-Chloro
1-(3-Ethoxy-2-(methylthio)phenyl)propan-2-one3-Ethoxy
1-(2-Amino-3-(methylthio)phenyl)propan-2-one2-Amino

The presence of these substituents can impact the reactivity of the benzylic position and the carbonyl group. For example, electron-withdrawing groups are expected to increase the acidity of the α-protons to the carbonyl group, potentially facilitating enolate formation. Conversely, electron-donating groups may enhance the electron density of the aromatic ring, influencing its susceptibility to electrophilic attack.

Variations at the Propan-2-one Moiety (e.g., Homologation, Isomerization, Introduction of Chirality)

Modifications to the propan-2-one side chain of this compound provide another layer of structural diversity. These variations can include changing the length of the alkyl chain (homologation), altering the position of the carbonyl group (isomerization), and introducing a chiral center.

An example of isomerization is the related compound 1-(4-(methylthio)-2-(trifluoromethyl)phenyl)propan-1-one, where the carbonyl group is at the 1-position of the propane (B168953) chain. This change from a methyl ketone to an ethyl ketone derivative can influence the steric hindrance around the carbonyl group and its reactivity towards nucleophiles.

The reduction of the ketone functionality to a hydroxyl group introduces a chiral center, as seen in 1-(3-(methylthio)phenyl)propan-2-ol. The stereochemistry of this alcohol can have a significant impact on its biological activity and can serve as a precursor for the synthesis of enantiomerically pure ketones through oxidation.

The introduction of substituents on the propan-2-one moiety can also lead to more complex structures. For instance, 1-propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)- is a derivative with significant modification at the propanone chain.

The following table highlights some derivatives with variations at the propan-2-one moiety:

Derivative NameModificationReference
1-(4-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-oneIsomerization (Propan-1-one)
1-(3-(Methylthio)phenyl)propan-2-olReduction to alcohol (chiral center)
1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-Substitution at the propanone chain

Exploration of Different Thioether Substituents and their Impact on Reactivity

A notable example is the replacement of the methyl group with a trifluoromethyl group, yielding 1-(3-(trifluoromethylthio)phenyl)propan-2-one. The strong electron-withdrawing nature of the trifluoromethyl group significantly decreases the electron-donating ability of the sulfur atom. This can influence the reactivity of the aromatic ring and the stability of potential intermediates in chemical reactions. The synthesis of such compounds often involves the use of specialized fluorinating reagents.

The reactivity of the thioether itself can also be a point of interest. Thioethers are known to undergo oxidation to sulfoxides and sulfones, which would introduce further functional diversity and potential for new chemical transformations. The electronic nature of the substituent on the sulfur atom would be expected to influence the ease of these oxidation reactions.

The following table provides an example of a derivative with a modified thioether substituent:

Derivative NameThioether SubstituentReference
1-(3-(Trifluoromethylthio)phenyl)propan-2-oneTrifluoromethyl

The impact of different thioether substituents on the reactivity of the propan-2-one moiety, such as the acidity of the α-protons, is an area for further investigation.

Synthesis and Chemical Properties of Enantiomerically Pure Derivatives of this compound

The synthesis of enantiomerically pure derivatives of this compound is of significant interest due to the often-differentiated biological activities of enantiomers. While specific literature on the enantioselective synthesis of this particular compound is scarce, general strategies for the asymmetric synthesis of chiral ketones and thioethers can be applied.

One common approach is the asymmetric reduction of the corresponding prochiral ketone to a chiral alcohol, followed by oxidation. For instance, the enantioselective reduction of a substituted acetophenone (B1666503) derivative could yield a chiral phenylethanol derivative, which could then be oxidized to the desired chiral ketone. Biocatalytic methods using ketoreductases (KREDs) have shown great promise for the enantioselective reduction of ketones to furnish chiral alcohols with high enantiomeric excess.

Another strategy involves the use of chiral auxiliaries or catalysts in the construction of the carbon skeleton. For example, asymmetric alkylation of a suitable precursor using a chiral phase-transfer catalyst could establish the stereocenter.

The synthesis of chiral β-ketosulfides has been achieved through various methods, including the enantioselective oxidation of the corresponding β-hydroxysulfides. Furthermore, chemoenzymatic cascades have been developed for the enantioselective synthesis of β-hydroxysulfides, which are precursors to chiral β-ketosulfides.

The chemical properties of enantiomerically pure derivatives would be largely identical to their racemic counterparts in an achiral environment. However, their interaction with other chiral molecules, such as enzymes or chiral reagents, would be stereospecific. This is crucial in the context of medicinal chemistry and materials science. The optical rotation of plane-polarized light is a key physical property that distinguishes enantiomers.

Future Directions in Research on 1 3 Methylthio Phenyl Propan 2 One

Development of Novel and Sustainable Synthetic Methodologies for its Preparation

The preparation of 1-(3-(methylthio)phenyl)propan-2-one and related aryl ketones traditionally relies on multi-step sequences that may involve harsh reagents and generate significant waste. Future research will prioritize the development of green and sustainable synthetic strategies that are more atom-economical, energy-efficient, and environmentally benign.

Key areas of focus will include:

Catalytic C-S Bond Formation: Moving beyond classical methods, research could explore transition-metal-catalyzed cross-coupling reactions to form the crucial aryl-sulfur bond. Methodologies employing abundant and inexpensive metals like copper or nickel, in place of palladium, would be of particular interest.

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple bond-forming events occur in a single reaction vessel without the isolation of intermediates can significantly improve efficiency. A potential one-pot synthesis could involve the Michael addition of thiophenol to a chalcone (B49325) derivative, a method that has been shown to be effective for similar structures. cbijournal.com

Use of Greener Solvents: The replacement of conventional volatile organic solvents with more sustainable alternatives like ionic liquids, deep eutectic solvents, or even water will be a critical aspect of greening the synthesis. cbijournal.com Research has demonstrated the successful synthesis of 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives using recyclable ionic liquids as catalysts. cbijournal.com

FeatureTraditional Synthesis (Hypothetical)Proposed Sustainable Synthesis
Starting Materials 3-Bromobenzaldehyde, Methyl Mercaptan, AcetoneChalcone, Thiophenol
Catalyst Stoichiometric reagents, strong acids/basesRecyclable Ionic Liquid (e.g., [hmim]OAc) cbijournal.com
Solvent Chlorinated solvents (e.g., Dichloromethane)Minimal or no solvent, or green solvent
Reaction Steps Multiple steps with intermediate isolationOne-pot Michael Addition cbijournal.com
Waste Generation High (inorganic salts, organic solvents)Low (catalyst is recyclable)
Energy Input Potentially high temperatures and long reflux timesMild conditions (e.g., 50°C) cbijournal.com

Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations

The bifunctional nature of this compound offers opportunities for selective transformations at either the ketone, the thioether, or the aromatic ring. Future research will aim to uncover novel reactivity beyond standard functional group manipulations.

Selective Oxidation/Reduction: Investigations into selective oxidation of the thioether to the corresponding sulfoxide (B87167) or sulfone without affecting the ketone would yield new derivatives with potentially altered biological and chemical properties. Conversely, selective reduction of the ketone to an alcohol is a key transformation. digitellinc.com

C-H Functionalization: A significant area of exploration involves the direct functionalization of C-H bonds. Research could target the activation of the C-H bonds on the methyl group of the thioether or the methylene (B1212753) group adjacent to the ketone, providing direct routes to more complex structures and avoiding the need for pre-functionalized substrates.

Unconventional Cyclizations: The molecule could serve as a precursor for synthesizing heterocyclic compounds. For example, intramolecular cyclization reactions could be designed to form sulfur-containing heterocycles like thiophenes or benzothiazoles, which are prevalent scaffolds in medicinal chemistry.

Advanced Computational Studies and Machine Learning Applications for Predictive Chemistry

The integration of computational chemistry and machine learning (ML) is set to revolutionize how research on molecules like this compound is conducted. These in silico tools can predict properties, guide experimental design, and accelerate discovery.

DFT Calculations: Density Functional Theory (DFT) studies can provide deep insights into the molecule's electronic structure, bond energies, and conformational preferences. nih.gov This information is invaluable for predicting its reactivity, understanding reaction mechanisms, and explaining the outcomes of unconventional transformations. For instance, computational studies have been used to explain the different reactivity patterns of ketones and thioketones with organolithium reagents. nih.gov

Machine Learning for Reaction Prediction: AI and ML algorithms, trained on vast chemical reaction databases, can predict the likely outcomes of reactions involving this compound under various conditions. eurekalert.orgjetir.org These tools can help chemists identify the most promising reaction pathways and conditions before stepping into the lab, saving time and resources.

AI-Driven Retrosynthesis: Computer-Aided Synthesis Planning (CASP) tools can propose novel and efficient synthetic routes to the target molecule and its derivatives. nih.gov By leveraging machine learning, these programs can identify disconnections and suggest starting materials that a human chemist might overlook. nih.govchemcopilot.com

Computational ToolApplication for this compoundPotential Outcome
Density Functional Theory (DFT) Calculate electron density, orbital energies, and transition state structures. nih.govPredict sites of nucleophilic/electrophilic attack; elucidate reaction mechanisms.
Machine Learning (ML) Models Predict reaction outcomes, yields, and optimal conditions based on training data. eurekalert.orgPrioritize high-yield synthetic routes; reduce experimental trial-and-error.
AI Retrosynthesis Platforms Generate potential synthetic pathways from commercially available starting materials. chemcopilot.comDiscover novel, more efficient, or greener synthetic routes.
Molecular Docking Simulations Predict binding affinity and mode of interaction with biological targets (e.g., enzymes).Identify potential therapeutic applications and guide medicinal chemistry efforts.

Integration of this compound into Emerging Fields of Chemical Synthesis

To push the boundaries of what is possible, research on this compound must embrace emerging synthetic technologies. These fields offer unprecedented control, efficiency, and sustainability.

Flow Chemistry: Conducting the synthesis or subsequent transformations in a continuous-flow reactor offers numerous advantages over traditional batch chemistry, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. mdpi.com The synthesis of related arylthio carbonyl compounds has been successfully demonstrated using flow systems with reusable catalysts. mdpi.com

Photoredox Catalysis: This powerful technique uses visible light to drive chemical reactions under mild conditions. nih.gov For this compound, photoredox catalysis could enable novel transformations, such as the formation of C-S bonds via thioetherification of an aryl halide precursor or the functionalization of C-H bonds adjacent to the sulfur atom. organic-chemistry.orgnih.gov Dual photoredox/nickel catalysis has proven effective for creating thioethers from aryl bromides and thiols at room temperature. nih.govacs.org

Mechanochemistry: By using mechanical force (e.g., ball milling) to induce chemical reactions, mechanochemistry often eliminates the need for bulk solvents, thereby reducing waste and environmental impact. nih.govrsc.org This solvent-free approach could be applied to the synthesis of this compound or its derivatives, such as the conversion of the ketone to a ketoxime. rsc.orgrsc.org Research has shown that a wide range of ketones can be efficiently converted to other functional groups under mechanochemical conditions. digitellinc.comrsc.org

Emerging FieldPotential ApplicationKey Advantages
Flow Chemistry Scalable, automated synthesis and modification of the compound. mdpi.comImproved safety, higher yields, enhanced process control, easy scale-up.
Photoredox Catalysis C-H functionalization, cross-coupling reactions under mild conditions. organic-chemistry.orgUse of visible light as a renewable energy source, high functional group tolerance.
Mechanochemistry Solvent-free synthesis and derivatization. digitellinc.comnih.govReduced environmental impact, shorter reaction times, access to different product selectivity. nih.gov

Q & A

Q. How should researchers validate synthetic yields when scaling up this compound production?

  • Methodological Answer :
  • In-Process Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress.
  • Batch Comparison : Perform triplicate runs at 10g and 100g scales to identify yield deviations.
  • Quality Metrics : Adhere to ICH guidelines for purity (>98%) and residual solvent limits (<0.1%). Industrial methods for trifluoromethoxy compounds emphasize these protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.